molecular formula C9H15N3 B14869907 (6-Butylpyrimidin-4-yl)methanamine

(6-Butylpyrimidin-4-yl)methanamine

Cat. No.: B14869907
M. Wt: 165.24 g/mol
InChI Key: ZQMPFLUEDOPNIW-UHFFFAOYSA-N
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Description

(6-Butylpyrimidin-4-yl)methanamine is an organic compound belonging to the class of pyrimidines, which are heterocyclic aromatic organic compounds. This compound features a butyl group attached to the sixth position of the pyrimidine ring and a methanamine group at the fourth position. Pyrimidines are significant in various biological processes and are found in nucleotides, which are the building blocks of DNA and RNA.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (6-Butylpyrimidin-4-yl)methanamine can be achieved through several methods. One common approach involves the alkylation of pyrimidine derivatives. For instance, starting with 4-chloropyrimidine, a nucleophilic substitution reaction with butylamine can introduce the butyl group at the sixth position.

Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical reactors where the aforementioned synthetic routes are optimized for yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure efficient production. Purification steps, including crystallization and chromatography, are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions: (6-Butylpyrimidin-4-yl)methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding pyrimidine N-oxides.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to convert the compound into its reduced forms.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydride.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine N-oxides, while substitution reactions can introduce various functional groups onto the pyrimidine ring.

Scientific Research Applications

(6-Butylpyrimidin-4-yl)methanamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of (6-Butylpyrimidin-4-yl)methanamine involves its interaction with specific molecular targets. In biological systems, it may act as a precursor for the synthesis of nucleotides, which are essential for DNA and RNA synthesis. The compound’s methanamine group can participate in various biochemical pathways, facilitating the formation of key intermediates in metabolic processes .

Comparison with Similar Compounds

    (6-Methylpyrimidin-4-yl)methanamine: Similar structure but with a methyl group instead of a butyl group.

    (6-Ethylpyrimidin-4-yl)methanamine: Features an ethyl group at the sixth position.

    (6-Propylpyrimidin-4-yl)methanamine: Contains a propyl group at the sixth position.

Uniqueness: (6-Butylpyrimidin-4-yl)methanamine is unique due to the presence of the butyl group, which can influence its chemical reactivity and biological activity. The longer alkyl chain may affect the compound’s solubility, stability, and interaction with biological targets compared to its shorter-chain analogs .

Properties

Molecular Formula

C9H15N3

Molecular Weight

165.24 g/mol

IUPAC Name

(6-butylpyrimidin-4-yl)methanamine

InChI

InChI=1S/C9H15N3/c1-2-3-4-8-5-9(6-10)12-7-11-8/h5,7H,2-4,6,10H2,1H3

InChI Key

ZQMPFLUEDOPNIW-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CC(=NC=N1)CN

Origin of Product

United States

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